Nucleophilic Substitution Kinetics: 3-Bromo vs. 3-Chloro-5,5-dimethylcyclohex-2-enone with Piperidine
Kinetic studies on the reaction of 3-halogenocyclohex-2-enones with piperidine reveal that 3-bromo-5,5-dimethylcyclohex-2-enone and its 3-chloro counterpart react at similar rates, with the chloro derivative showing only marginally different kinetics [1]. However, the structurally related 3-chlorocyclohex-2-enone exhibits rate coefficients larger than those of the 5,5-dimethyl substituted analogs, indicating that ring substitution patterns—not merely halogen identity—govern absolute rate magnitudes [1]. This class-level inference suggests that 3-bromocyclohex-2-enone is expected to display comparable or slightly enhanced reactivity relative to its chloro analog in nucleophilic aromatic substitution-like manifolds, consistent with the general trend of C–Br bonds being more labile than C–Cl bonds in SN2-type displacements.
| Evidence Dimension | Nucleophilic substitution rate with piperidine |
|---|---|
| Target Compound Data | 3-Bromo-5,5-dimethylcyclohex-2-enone: similar rate to chloro analog |
| Comparator Or Baseline | 3-Chloro-5,5-dimethylcyclohex-2-enone: similar rate; 3-Chlorocyclohex-2-enone: larger rate coefficient than 5,5-dimethyl derivatives |
| Quantified Difference | Chloro- and bromo-5,5-dimethylcyclohexenones react at similar rates; α-methyl group introduces rate-coefficient ratios of 2–2.6 × 10² between 3-chloro- and 3-chloro-2-methylcyclohexenone |
| Conditions | Piperidine in ethanol and dimethylformamide, 30–90°C |
Why This Matters
Selection between bromo and chloro analogs should prioritize the bromo derivative when subsequent steps involve transition-metal catalysis, where C–Br oxidative addition is kinetically favored; for purely nucleophilic displacement sequences, the choice may be driven by cost and availability rather than a decisive reactivity advantage.
- [1] Pitea, D.; Favini, G. Nucleophilic Substitution by Piperidine in Some 3-Halogenocyclohex-2-enones. J. Chem. Soc., Perkin Trans. 2, 1972, 291–293. DOI: 10.1039/P29720000291. View Source
